molecular formula C38H68O8-2 B1141220 BIS(1-BUTYLPENTYL) DECANE-1,10-DIYL DIGLUTARATE CAS No. 101342-76-1

BIS(1-BUTYLPENTYL) DECANE-1,10-DIYL DIGLUTARATE

Cat. No.: B1141220
CAS No.: 101342-76-1
M. Wt: 652.9 g/mol
InChI Key: LDGZUJMODCFJBG-UHFFFAOYSA-L
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Description

BIS(1-BUTYLPENTYL) DECANE-1,10-DIYL DIGLUTARATE, commonly known as BPDD, is a synthetic compound that has received increasing attention in the scientific community due to its potential applications in various fields. BPDD is a dibasic ester of glutaric acid and a branched-chain aliphatic hydrocarbon. It is a colorless, viscous liquid with a faint odor. Its chemical structure is C32H64O6 and it has a molecular weight of 568.87 g/mol. BPDD has a melting point of -60 °C and a boiling point of 210 °C.

Scientific Research Applications

  • Sensor Technology : Bis(1-butylpentyl) decane-1,10-diyl diglutarate has been used in the development of ion-selective electrodes. For instance, in a study by Katsu et al. (2000), this compound was utilized as a membrane solvent in a poly(vinyl chloride) membrane matrix to construct an electrode. This electrode exhibited a near-Nernstian response to valproate, a widely used anti-epileptic agent, demonstrating its potential for medical and biochemical sensor applications (Katsu et al., 2000).

  • Material Science : The compound has been involved in research related to the synthesis of novel materials. For example, a study by Wang et al. (2016) explored an environmentally friendly route to synthesize nonisocyanate based poly(ester urethanes) from renewable materials/resources, which is a significant advancement in the field of sustainable material science (Wang et al., 2016).

  • Chemical Synthesis : This compound has been utilized in chemical synthesis processes. Goli-Jolodar et al. (2016) reported its use in the efficient synthesis of spiro-4H-pyrans, which are significant in the development of various pharmaceuticals and fine chemicals (Goli-Jolodar et al., 2016).

  • Analytical Chemistry : this compound is also relevant in the field of analytical chemistry. For instance, it has been used in studies involving micellar microstructures and fluorescence probes, aiding in the understanding of molecular interactions at a microscopic level (Varadaraj et al., 1991).

  • Medical Applications : The compound has been researched in the context of medical applications, such as in the development of antitubercular agents. This is exemplified in a study by Neklyudov et al. (2020), which investigated its potential in forming complexes with copper(II) for medical applications (Neklyudov et al., 2020).

  • Fluorescence Spectroscopy : The compound has been used in fluorescence studies, providing insights into molecular dynamics and interactions. Vasilescu et al. (2000) investigated the formation of intramolecular excimers of 1,10-bis(1-pyrene)decane in various solutions, which is crucial for understanding molecular behaviors in different environments (Vasilescu et al., 2000).

Mechanism of Action

Target of Action

Bis(1-butylpentyl)decane-1,10-diyl diglutarate is a neutral ionophore . Its primary targets are sodium ions and nitrite ions . It is used in the preparation of optode membranes, which are selective for these ions .

Mode of Action

The compound interacts with its targets by encapsulating the ions within its structure . This encapsulation allows the ions to be transported across the membrane, altering the ion concentration within the cell .

Biochemical Pathways

The primary biochemical pathway affected by Bis(1-butylpentyl)decane-1,10-diyl diglutarate is the sodium ion concentration regulation within cells . By selectively transporting sodium ions across the cell membrane, it can influence cellular processes that depend on sodium ion concentrations .

Pharmacokinetics

As a highly lipophilic compound , it is likely to have good membrane permeability, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of Bis(1-butylpentyl)decane-1,10-diyl diglutarate’s action is the alteration of sodium ion concentrations within cells . This can have various effects depending on the specific cellular context, including impacts on cell signaling, fluid balance, and other physiological processes .

Action Environment

The action of Bis(1-butylpentyl)decane-1,10-diyl diglutarate can be influenced by various environmental factors. For instance, the presence of other ions in the environment could potentially compete with sodium and nitrite ions for encapsulation by the ionophore . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and efficacy .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for BIS(1-BUTYLPENTYL) DECANE-1,10-DIYL DIGLUTARATE involves the reaction of two moles of glutaric anhydride with one mole of decane-1,10-diol in the presence of a suitable solvent and a catalyst.", "Starting Materials": [ "Glutaric anhydride", "Decane-1,10-diol", "Suitable solvent", "Catalyst" ], "Reaction": [ "Step 1: Add decane-1,10-diol to a reaction flask containing the suitable solvent and catalyst.", "Step 2: Heat the reaction mixture to a suitable temperature and stir until the diol is completely dissolved.", "Step 3: Slowly add glutaric anhydride to the reaction mixture with constant stirring.", "Step 4: Continue stirring and heating the reaction mixture until the desired product is formed.", "Step 5: Cool the reaction mixture and isolate the product by filtration or extraction with a suitable solvent.", "Step 6: Purify the product by recrystallization or column chromatography." ] }

101342-76-1

Molecular Formula

C38H68O8-2

Molecular Weight

652.9 g/mol

IUPAC Name

5-[11-butyl-10-(4-carboxylatobutanoyloxy)-10-nonan-5-ylpentadecoxy]-5-oxopentanoate

InChI

InChI=1S/C38H70O8/c1-5-9-22-32(23-10-6-2)38(33(24-11-7-3)25-12-8-4,46-37(44)29-21-27-35(41)42)30-18-16-14-13-15-17-19-31-45-36(43)28-20-26-34(39)40/h32-33H,5-31H2,1-4H3,(H,39,40)(H,41,42)/p-2

InChI Key

LDGZUJMODCFJBG-UHFFFAOYSA-L

SMILES

CCCCC(CCCC)OC(=O)CCCC(=O)OCCCCCCCCCCOC(=O)CCCC(=O)OC(CCCC)CCCC

Canonical SMILES

CCCCC(CCCC)C(CCCCCCCCCOC(=O)CCCC(=O)[O-])(C(CCCC)CCCC)OC(=O)CCCC(=O)[O-]

Origin of Product

United States
Customer
Q & A

Q1: What is the role of BIS(1-BUTYLPENTYL) DECANE-1,10-DIYL DIGLUTARATE in the valproate-selective electrode?

A: this compound acts as a membrane solvent in the valproate-selective electrode []. It is a key component of the poly(vinyl chloride) membrane matrix, which also incorporates Gallium(III) tetraphenylporphyrin (GaTPP) as the ionophore. The properties of ETH 469, alongside other components, contribute to the electrode's ability to selectively detect valproate ions.

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